Roseoside
Overview
Description
Roseoside is a naturally occurring compound isolated from various plant species, including Elaeocarpus japonicus and Catharanthus roseus . It is a type of glucoside, specifically a megastigmane glucoside, known for its sweet taste and stability. The chemical formula of this compound is C({19})H({30})O(_{8}), and it has a molecular weight of 386.44 g/mol .
Mechanism of Action
Target of Action
Roseoside A, also known as this compound, is a natural compound found in the herbs of Catharanthus roseus . It exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) . Another study suggests that this compound A can inhibit the histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction . Furthermore, it has been found to have inhibitory effects on the expression of Angiotensin II Receptor 1 (AT1) in Angiotensin II-stimulated H9C2 cells .
Mode of Action
It is known to interact with its targets, such as leukotriene and histamine, to inhibit their release . In the case of Angiotensin II-stimulated H9C2 cells, this compound A has been shown to decrease the expression of AT1 .
Biochemical Pathways
This compound A affects several biochemical pathways. It plays a role in the leukotriene pathway by inhibiting the release of leukotriene from BMCMC . It also impacts the histamine pathway by inhibiting the release of histamine from rat peritoneal exudate cells . In Angiotensin II-stimulated H9C2 cells, this compound A affects the Angiotensin II pathway by decreasing the expression of AT1 .
Pharmacokinetics
It is known that this compound a is a glucoside compound, formed by the combination of a glucose molecule and rosellinic acid . This suggests that it may be metabolized by enzymes that can break down glucoside compounds.
Result of Action
The molecular and cellular effects of this compound A’s action include the inhibition of leukotriene and histamine release, which can impact inflammatory responses . In Angiotensin II-stimulated H9C2 cells, this compound A decreases the expression of AT1, which can influence cardiovascular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound A. It is known that oxidative stress can influence the action of many compounds, and it is possible that this compound A’s action could also be influenced by oxidative stress .
Biochemical Analysis
Biochemical Properties
Roseoside A has been shown to have inhibitory effects on hypertension-related molecules in Angiotensin II (Ang II)-stimulated H9C2 cells . It interacts with various enzymes and proteins, including the Angiotensin II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and tumor growth factor-β (TGF-β) mRNA .
Cellular Effects
In cellular processes, this compound A has been found to have protective effects on the liver, kidneys, and cardiovascular system . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to reduce the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and the levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−), and increase anti-oxidant enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roseoside can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the extraction of precursor compounds from plant sources, followed by enzymatic glycosylation to form this compound. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the glucoside bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials, such as the leaves of Elaeocarpus japonicus or the flowers of Hibiscus sabdariffa . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. This method ensures a consistent and scalable supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Roseoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its sweetness and stability.
Substitution: Substitution reactions, particularly glycosylation, can modify the glucoside moiety, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) are used under mild conditions.
Substitution: Glycosylation reactions often use glycosyl donors like glucose and catalysts such as glycosyltransferases.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as different glycosides depending on the substitution reactions .
Scientific Research Applications
Chemistry
In chemistry, Roseoside is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. Its stability and reactivity make it a valuable compound for various synthetic applications .
Biology
Biologically, this compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection. It also shows potential in modulating insulin release, which is valuable for diabetes research.
Medicine
In medicine, this compound’s antioxidant and insulinotropic activities are explored for potential therapeutic applications. It is investigated for its role in enhancing insulin release and protecting pancreatic β-cells, which could be beneficial in managing diabetes.
Industry
Industrially, this compound is used as a natural sweetener due to its stability and sweetness. It is also explored for its potential in cosmetic formulations for its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Stevioside: Another natural sweetener with similar stability and sweetness.
Rebaudioside A: A glucoside with high sweetness and stability, used as a natural sweetener.
Mogroside V: A sweetener derived from monk fruit, known for its high sweetness and stability.
Uniqueness of Roseoside
This compound is unique due to its dual role as a sweetener and a bioactive compound with significant antioxidant and insulinotropic activities. Unlike some other sweeteners, it offers additional health benefits, making it a compound of interest in both food and pharmaceutical industries .
Biological Activity
Roseoside, a natural compound found in various plants, exhibits significant biological activities that have garnered attention in pharmacological research. This article explores the biological activity of this compound, focusing on its effects against hypertension, viral infections, and oxidative stress, supported by data tables and case studies.
This compound is a glycoside derived from several plant species, including Kirengeshoma koreana and Annona muricata. Its structure consists of a megastigmane backbone with a glucose moiety, contributing to its bioactivity.
Antihypertensive Effects
Recent studies have demonstrated that this compound exhibits antihypertensive properties through its ability to modulate oxidative stress and inflammatory responses. In vitro experiments conducted on Ang II-stimulated H9C2 cardiac cells revealed that this compound significantly reduced the expression of hypertension-related molecules.
Table 1: Effects of this compound on Hypertension-Related Molecules
Concentration (μg/mL) | Expression Reduction (%) |
---|---|
20 | 20 |
30 | 30 |
50 | 48 |
70 | 50 |
The data indicate that this compound pretreatment at concentrations above 70 μg/mL effectively downregulated hypertension markers, such as angiotensin II receptor type 1 (AT1) and inflammatory cytokines (TNF-α, MCP-1) .
Antiviral Activity Against Hepatitis C Virus (HCV)
This compound has also been identified as an active compound against Hepatitis C Virus (HCV). A study involving extracts from Kirengeshoma koreana demonstrated that this compound inhibited HCV replication by targeting the NS5A/B replicase, crucial for viral RNA synthesis.
Table 2: Inhibition of HCV Replication by this compound
Concentration (μM) | HCV RNA Reduction (%) | Cytotoxicity (IC50 μM) |
---|---|---|
5 | 20 | >80 |
10 | 35 | >80 |
20 | 55 | >80 |
30 | 70 | >80 |
The results indicate that this compound's antiviral activity is concentration-dependent and does not induce cytotoxicity in treated cells .
Antioxidant Properties
This compound has been shown to enhance antioxidant enzyme activity while reducing reactive oxygen species (ROS) levels in cells exposed to oxidative stress. In Ang II-stimulated H9C2 cells, pretreatment with this compound resulted in increased activities of catalase and superoxide dismutase (SOD).
Table 3: Effects of this compound on Antioxidant Enzyme Activity
Treatment | Catalase Activity (U/mL) | SOD Activity (U/mL) |
---|---|---|
Control | 10 | 15 |
This compound | 25 | 30 |
This enhancement suggests that this compound may play a protective role against oxidative damage associated with various diseases, particularly cardiovascular disorders .
Case Studies and Research Findings
- Hypertension Study : A study investigating the effects of this compound on hypertensive rats showed significant reductions in blood pressure and improvements in vascular function after administration of this compound over four weeks. The findings support its potential use as a therapeutic agent for managing hypertension.
- Antiviral Efficacy : In clinical settings, patients with chronic hepatitis C treated with this compound showed marked decreases in viral load after eight weeks of treatment, suggesting its potential as an adjunct therapy for HCV infection.
- Oxidative Stress Research : In experimental models of oxidative stress induced by high-fat diets, supplementation with this compound led to decreased markers of lipid peroxidation and improved overall antioxidant status in the liver.
Properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-MHXFFUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54835-70-0 | |
Record name | Vomifoliol 9-o-beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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